![molecular formula C14H16N4 B6458004 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline CAS No. 2548977-81-5](/img/structure/B6458004.png)
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline” is a compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as are able to inhibit a wide range of enzymes .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types . The first type of methods is used more often and relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second type of methods involves the formation of pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is widely used by medicinal chemists due to its versatility. Key features include efficient exploration of pharmacophore space (thanks to sp³-hybridization), stereochemistry contributions, and three-dimensional coverage due to non-planarity (referred to as “pseudorotation”) . Researchers have synthesized bioactive molecules based on this scaffold, targeting specific proteins or receptors. For instance, derivatives of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline have been investigated as potential drug candidates.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes Treatment
A specific compound, (3,3-difluoro-pyrrolidin-1-yl)-[(2S,4S)- (4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, emerged as a potent DPP-IV inhibitor (IC₅₀ = 13 nM) with high oral bioavailability and low plasma protein binding . DPP-IV inhibitors are relevant for type 2 diabetes management.
Acetylcholinesterase (AChE) Inhibition for Alzheimer’s Disease
Researchers have designed and synthesized 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as AChE inhibitors for Alzheimer’s disease treatment . These compounds aim to enhance cholinergic neurotransmission.
Anti-Fibrotic Activity
In the context of fibrosis, compounds with pyrrolidine and pyrimidine moieties have shown promise. For example:
- Sorafinib (a VEGFR-2 and PDGF-β inhibitor) reduced collagen deposition in a liver fibrosis model .
- N₂,N₄-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide inhibited collagen synthesis in rat and dog models .
- Other compounds like Ethyl 3,4-dihydroxybenzoate and S4682 also demonstrated anti-fibrotic effects .
Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor (PDGF) Inhibition
Compounds containing pyrimidine and pyrrolidine moieties have been explored as inhibitors of VEGFR and PDGF, which play crucial roles in angiogenesis and tissue repair .
Transforming Growth Factor-β1 (TGF-β1) Modulation
Certain pyrimidine derivatives have displayed anti-fibrotic activity by blocking TGF-β1 expression in hepatic stellate cells . TGF-β1 is a key player in fibrogenesis.
Wirkmechanismus
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets by binding to the active sites of the enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes regulated by the enzymes it inhibits .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may influence cell cycle .
Zukünftige Richtungen
The future directions for “4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline” could involve further exploration of its pharmacological activities and potential applications in the treatment of various diseases. Additionally, more research could be conducted to improve the synthesis methods and understand the structure-activity relationship of this compound .
Eigenschaften
IUPAC Name |
4-(2-pyrrolidin-1-ylpyrimidin-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-13-5-3-11(4-6-13)12-9-16-14(17-10-12)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZISDTNJNGUNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyrrolidin-1-yl)pyrimidin-5-yl]aniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.